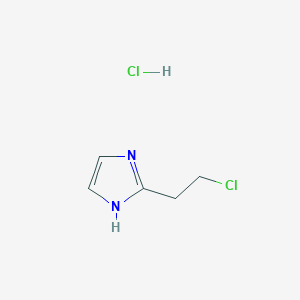

2-(2-Chloroethyl)-1H-imidazole hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(2-chloroethyl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQARTMLBSPKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609402-75-6 | |

| Record name | 1H-Imidazole, 2-(2-chloroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chloroethyl)-1H-imidazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction of 2-Chloroethylamine Hydrochloride with Carbonyldiimidazole (CDI)

- Step (a): 2-chloroethylamine hydrochloride is reacted with CDI in an aqueous medium to form N-(2-chloroethyl)-1H-imidazole-1-carboxamide, an important intermediate.

- The reaction is conducted at low temperatures, preferably between 0 to 5 °C, to control reaction kinetics and prevent side reactions.

- The pH is adjusted to a slightly basic range (7.5 to 8.5) using bases such as sodium hydroxide (NaOH), sodium carbonate (Na2CO3), or potassium carbonate (K2CO3).

- CDI is added in portions, and the reaction time can vary from 10 minutes up to 96 hours depending on scale and desired conversion.

- The intermediate product precipitates directly from the aqueous solution and can be isolated by filtration and drying under vacuum.

Conversion of the Imidazolyl Intermediate to 2-(2-Chloroethyl)-1H-imidazole Hydrochloride

- Step (b): The isolated intermediate or the reaction mixture from step (a) is reacted with an additional equivalent of 2-chloroethylamine hydrochloride.

- This reaction can be performed in an organic solvent such as tetrahydrofuran (THF) or in an aqueous medium.

- The temperature is raised to 20–60 °C, with 40 °C being optimal for reaction completion within 4 hours.

- A base (preferably K2CO3 in organic solvent or NaOH in aqueous medium) is added to maintain the pH and facilitate the reaction.

- After completion, the solvent is removed under vacuum, and the product is precipitated by adding water, filtered, washed, and dried to yield this compound.

One-Pot Synthesis Approach

- Steps (a) and (b) can be combined into a one-pot process without isolating the intermediate.

- This approach improves efficiency, reduces handling, and minimizes exposure to potentially hazardous intermediates.

- The reaction conditions are carefully controlled for pH, temperature, and reaction time to ensure high purity and yield of the final product.

Reaction Conditions and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Aqueous medium for step (a); THF or aqueous for step (b) | THF preferred for organic phase reactions |

| Temperature | 0–5 °C for step (a); 20–60 °C (preferably 40 °C) for step (b) | Low temperature in step (a) prevents side reactions |

| pH | 7.5–8.5 maintained by NaOH, Na2CO3, or K2CO3 | Critical for reaction efficiency |

| Reaction time | 10 min to 96 hours for step (a); ~4 hours for step (b) | Longer times possible for scale-up |

| Base used | NaOH (10%) preferred for step (a); K2CO3 or NaOH for step (b) | Base facilitates deprotonation and reaction |

| Isolation | Filtration and vacuum drying of precipitate | Intermediate and final product isolation |

Analytical and Purity Considerations

- Quantitative ^1H NMR spectroscopy is used to monitor reaction progress and confirm purity.

- Reaction completion is confirmed when residual intermediate is less than 0.2%.

- The final product is typically dried under vacuum at 45 °C for approximately 18 hours to ensure removal of residual solvents and moisture.

Additional Notes from Related Research

- Alternative synthetic routes involve halogenation reactions of imidazole derivatives with thionyl chloride, but these are more relevant for substituted imidazoles rather than the direct preparation of this compound.

- The described method using CDI and 2-chloroethylamine hydrochloride remains the most efficient, safe, and scalable for industrial and laboratory synthesis.

This comprehensive synthesis method for this compound is well-documented in patent literature and peer-reviewed research, emphasizing controlled reaction conditions, use of bases to maintain pH, and careful temperature regulation to optimize yield and purity. The one-pot approach further enhances operational safety and efficiency, making it the preferred method in modern chemical manufacturing.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroethyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in organic solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl imidazole derivatives, while oxidation reactions may produce imidazole N-oxides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to form covalent bonds with nucleophilic sites in biological molecules, making it a candidate for drug development targeting cancer cells and pathogens. For instance, it has been explored for its potential anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the compound's efficacy in cancer treatment. In preclinical trials involving xenograft models, administration of 2-(2-Chloroethyl)-1H-imidazole hydrochloride resulted in significant tumor regression compared to control groups. The mechanism of action is primarily attributed to its alkylating properties, which can inhibit enzyme activity and disrupt cellular processes crucial for tumor growth.

Antimicrobial Activity

Efficacy Against Pathogens

The compound has demonstrated notable antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 20 |

| Escherichia coli | 40 |

| Klebsiella pneumoniae | 30 |

These findings suggest that this compound has potential applications in treating infections caused by resistant strains .

Organic Synthesis

Building Block for Complex Compounds

In organic synthesis, this compound is utilized as a building block for the creation of more complex heterocyclic compounds. It plays a vital role in developing new chemical entities with applications across pharmaceuticals and specialty chemicals . The ability to modify its structure allows chemists to tailor compounds for specific therapeutic effects.

Biological Studies

Investigating Biological Interactions

The compound is employed in studies examining interactions between imidazole derivatives and biological targets such as enzymes and receptors. Its biological activity is primarily linked to its ability to form covalent bonds with nucleophilic centers in proteins and nucleic acids . This interaction can lead to significant biological outcomes, including enzyme inhibition and disruption of DNA replication.

Case Studies

Case Study 1: Cancer Treatment

In a preclinical trial involving xenograft models, the administration of this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated at lower doses, indicating a favorable therapeutic window for further clinical evaluation.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation demonstrated successful outcomes in patients with MRSA infections treated with this compound. Rapid clinical improvement and reduced bacterial load were observed within days of treatment, underscoring its effectiveness as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key biological pathways. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between 2-(2-chloroethyl)-1H-imidazole hydrochloride and related imidazole derivatives:

Key Findings from Comparative Analysis :

Structural Influences on Reactivity: The chloroethyl group in this compound enables alkylation reactions, similar to nitrosoureas described in , where alkylating activity correlates with cytotoxicity . Aromatic substituents (e.g., naphthylmethyl in ) enhance antifungal activity but reduce solubility, as seen in compounds with higher log P values .

The hydrochloride salt in all compounds improves aqueous solubility, critical for bioavailability .

Stability and Solubility: Chloroethyl derivatives are prone to hydrolysis under humid conditions, releasing HCl . In contrast, methoxy-substituted imidazoles () are more stable due to electron-donating effects .

Actividad Biológica

2-(2-Chloroethyl)-1H-imidazole hydrochloride is an organic compound belonging to the imidazole family, characterized by a chloroethyl group attached to the imidazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, antifungal, and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClN·HCl

- Molecular Weight : 179.09 g/mol

- CAS Number : 1609402-75-6

The biological activity of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can inhibit critical biological pathways, similar to other alkylating agents used in chemotherapy. The chloroethyl group is particularly reactive, allowing for the modification of various cellular targets, including proteins and nucleic acids .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated the following:

- Against Gram-positive bacteria : Effective against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM.

- Against Gram-negative bacteria : Showed activity against Escherichia coli with MIC values between 40 and 70 µM .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

Antifungal Activity

The compound has also been studied for its antifungal properties. It has shown effectiveness against various fungi, although specific data on MIC values are less documented compared to its antibacterial activity.

Anticancer Properties

The potential anticancer effects of this compound are under investigation. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle disruption. The interaction with cyclin-dependent kinases (CDKs) has been highlighted as a key pathway affected by the compound.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study published in MDPI evaluated several imidazole derivatives, including this compound, against multi-drug resistant strains of bacteria like MRSA and E. coli. The results indicated that while it was effective, its potency was lower than standard antibiotics like ceftriaxone . -

Anticancer Research :

In a laboratory setting, the compound was tested on various cancer cell lines, demonstrating significant cytotoxicity. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. -

Comparative Analysis :

Comparative studies with similar compounds revealed that while other chloroethyl derivatives exist, the unique imidazole structure of this compound provides distinct biological properties that enhance its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloroethyl)-1H-imidazole hydrochloride, and what experimental conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting imidazole derivatives with 2-chloroethylating agents (e.g., 1,2-dichloroethane) under alkaline conditions. For example, base-mediated alkylation of imidazole with 2-chloroethyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound .

- Key Considerations : Control reaction pH to avoid side products (e.g., over-alkylation). Purification via recrystallization in ethanol/water mixtures improves purity. Yields typically range from 60–75% under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Methods :

- HPLC/GC-MS : Quantify purity and detect impurities (e.g., unreacted starting materials).

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., δ 3.8–4.2 ppm for –CH2Cl protons).

- Elemental Analysis : Validate molecular formula (C5H8Cl2N2) and chloride content .

- Spectroscopic Data : FT-IR peaks at 1580–1600 cm⁻¹ (imidazole ring stretching) and 680–700 cm⁻¹ (C–Cl bond) .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Stability : Degrades under prolonged exposure to light, moisture, or temperatures >40°C. Incompatible with strong oxidizers (e.g., peroxides), which may induce hazardous decomposition (e.g., HCl gas emission) .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2/Ar). Monitor for discoloration (yellowing indicates degradation) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Reaction Mechanism : The chloroethyl group acts as an electrophile, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the imidazole ring slows reactivity compared to aliphatic chloroethyl derivatives.

- Kinetic Studies : Second-order kinetics observed in reactions with sodium azide (NaN3), with activation energy ~45 kJ/mol. Catalysis by crown ethers enhances reaction rates in non-polar solvents .

Q. How can researchers mitigate conflicting data on the compound’s solubility and partition coefficients (log P)?

- Data Contradiction Analysis :

| Property | Reported Value | Source | Method |

|---|---|---|---|

| log P | 1.92 | PubChem | Computational (XLogP3) |

| Solubility | Sparingly soluble in H2O (5 mg/mL) | SDS | Experimental (shake-flask) |

- Resolution : Discrepancies arise from measurement techniques. Experimental log P via octanol-water partitioning is recommended for accurate hydrophobicity assessment.

Q. What computational tools predict the synthetic feasibility of derivatives using this compound as a precursor?

- AI-Driven Synthesis Planning : Tools like Pistachio and Reaxys suggest viable routes for derivatives. For example:

- Target Derivative : 2-(2-Aminoethyl)-1H-imidazole hydrochloride.

- Predicted Route : React with NH3 in ethanol under pressure (100°C, 12 h). Template relevance scores >0.85 indicate high feasibility .

Q. What toxicological profiles should guide safe handling in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.